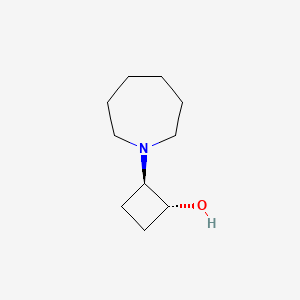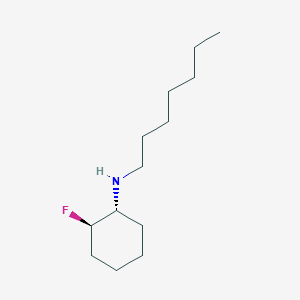
trans-2-(Azepan-1-yl)cyclobutan-1-ol
Overview
Description
Trans-2-(Azepan-1-yl)cyclobutan-1-ol, also known as TACB, is a novel cyclic organic compound that is of interest to scientists due to its potential applications in medicinal chemistry, drug design, and biochemical research. TACB is a cyclic compound with a five-membered ring structure, and it is composed of two nitrogen atoms, one oxygen atom, and one carbon atom. It is a chiral molecule, meaning that it has two distinct mirror images that are not superimposable. TACB has a wide range of applications in the scientific community, and is of particular interest to medicinal chemists and biochemists due to its potential to act as a ligand for various biological targets.
Mechanism of Action
The mechanism of action of trans-2-(Azepan-1-yl)cyclobutan-1-ol is not well understood, but it is believed to involve the formation of a covalent bond between the nitrogen and oxygen atoms of the molecule and the target protein. This covalent bond is thought to induce a conformational change in the protein, which alters its activity. In addition, trans-2-(Azepan-1-yl)cyclobutan-1-ol can act as an allosteric modulator, meaning that it can bind to a specific region of the protein and induce a conformational change that affects the protein’s activity without directly altering its structure.
Biochemical and Physiological Effects
trans-2-(Azepan-1-yl)cyclobutan-1-ol has been shown to have a variety of biochemical and physiological effects. In particular, it has been found to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory molecules such as prostaglandins. In addition, trans-2-(Azepan-1-yl)cyclobutan-1-ol has been found to have antioxidant activity, and can protect cells from damage caused by oxidative stress. Finally, trans-2-(Azepan-1-yl)cyclobutan-1-ol has been found to have anti-cancer activity, and has been shown to inhibit the growth of various cancer cell lines.
Advantages and Limitations for Lab Experiments
Trans-2-(Azepan-1-yl)cyclobutan-1-ol has several advantages in laboratory experiments. First, it is relatively easy to synthesize and is commercially available. Second, it is a chiral molecule, meaning that it can be used to study the structure and function of proteins. Finally, it has a wide range of applications in medicinal chemistry and drug design.
However, trans-2-(Azepan-1-yl)cyclobutan-1-ol also has some limitations. First, it is not water-soluble, which can limit its use in biochemical experiments. Second, it is not very stable and can degrade over time. Finally, it is not very selective, meaning that it can bind to many different proteins and can have undesired effects on the activity of these proteins.
Future Directions
1. Development of more selective and potent inhibitors of COX-2.
2. Exploration of the use of trans-2-(Azepan-1-yl)cyclobutan-1-ol as an allosteric modulator of proteins.
3. Investigation of the effects of trans-2-(Azepan-1-yl)cyclobutan-1-ol on other enzymes and proteins.
4. Development of new synthesis methods for trans-2-(Azepan-1-yl)cyclobutan-1-ol.
5. Investigation of the effects of trans-2-(Azepan-1-yl)cyclobutan-1-ol on cell signaling pathways.
6. Exploration of the use of trans-2-(Azepan-1-yl)cyclobutan-1-ol as an antioxidant.
7. Investigation of the effects of trans-2-(Azepan-1-yl)cyclobutan-1-ol on cancer cell lines.
8. Exploration of the use of trans-2-(Azepan-1-yl)cyclobutan-1-ol as a drug delivery system.
9. Investigation of the effects of trans-2-(Azepan-1-yl)cyclobutan-1-ol on the immune system.
Scientific Research Applications
Trans-2-(Azepan-1-yl)cyclobutan-1-ol is of particular interest to scientists due to its potential applications in medicinal chemistry, drug design, and biochemical research. trans-2-(Azepan-1-yl)cyclobutan-1-ol is a chiral molecule, meaning that it has two distinct mirror images that are not superimposable. This makes it an ideal ligand for a variety of biological targets, such as enzymes, receptors, and other proteins. trans-2-(Azepan-1-yl)cyclobutan-1-ol can be used to modify the activity of these targets, and has been used to create drugs with greater potency and selectivity. In addition, trans-2-(Azepan-1-yl)cyclobutan-1-ol can be used to study the structure and function of proteins, as well as to identify new drug targets.
properties
IUPAC Name |
(1R,2R)-2-(azepan-1-yl)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c12-10-6-5-9(10)11-7-3-1-2-4-8-11/h9-10,12H,1-8H2/t9-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKMMYHAXJWIYKU-NXEZZACHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2CCC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCN(CC1)[C@@H]2CC[C@H]2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-(Azepan-1-yl)cyclobutan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(1-Hydroxycyclobutyl)methyl]piperidin-3-ol](/img/structure/B1485531.png)
![trans-2-{[4-(Propan-2-yl)phenyl]amino}cyclobutan-1-ol](/img/structure/B1485532.png)
![1-{[(3-Chloro-2-methylphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485533.png)
![1-{[Bis(2-methoxyethyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485535.png)
![1-{[Bis(2-hydroxyethyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485536.png)
![2-{[trans-2-Hydroxycyclobutyl]amino}propane-1,3-diol](/img/structure/B1485538.png)
![trans-2-[(2-Methylphenyl)amino]cyclobutan-1-ol](/img/structure/B1485539.png)

![1-[3-(Thiophen-2-yl)prop-2-yn-1-yl]cyclopentan-1-ol](/img/structure/B1485541.png)


![6-(Pyridin-2-yl)-2,6-diazaspiro[3.4]octan-7-one dihydrochloride](/img/structure/B1485550.png)
![tert-butyl (3R,4R)-3-hydroxy-4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyrrolidine-1-carboxylate](/img/structure/B1485552.png)
![N-[(1R,2R)-2-fluorocyclohexyl]-4-methylaniline](/img/structure/B1485554.png)